![molecular formula C18H30N4O B5649052 8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of molecules known for their significant biological activities, including antihypertensive, antifungal, and potential anticonvulsant properties. These compounds typically feature a diazaspiro[4.5]decan backbone, which is pivotal for their activity.
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decan derivatives involves multi-step chemical processes that can include cyclization reactions, Michael addition, and Ugi reactions among others. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a straightforward and cost-effective approach with high yields, highlighting the synthetic accessibility of these compounds (Pardali et al., 2021).
Molecular Structure Analysis
Molecular mechanics and energy minimization techniques are often employed to elucidate the structure-activity relationships (SAR) of diazaspiro[4.5]decan derivatives. The structural parameters, including the spiro configuration and substituent effects, play a crucial role in their biological activity (Farag et al., 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions tailored to modify their structure for enhanced biological activity or specificity. For example, substitutions at different positions of the diazaspiro[4.5]decan core can significantly impact their affinity towards biological targets, as seen in the development of muscarinic agonists and GlyT1 inhibitors (Cignarella et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the pharmacokinetic profile of these compounds. While specific details on "8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one" are scarce, related research indicates that modifications in the diazaspiro[4.5]decan structure can significantly affect these properties, influencing their bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for the therapeutic potential of diazaspiro[4.5]decan derivatives. Studies have shown that altering the substitution pattern on the diazaspiro[4.5]decan core can modulate the compound's affinity and selectivity for certain receptors, potentially leading to the development of new therapeutics with minimized side effects (Alberati et al., 2006).
properties
IUPAC Name |
8-(3-imidazol-1-ylpropyl)-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-16(2)13-22-14-18(12-17(22)23)4-9-20(10-5-18)7-3-8-21-11-6-19-15-21/h6,11,15-16H,3-5,7-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJWZMKWJHWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)CCCN3C=CN=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.